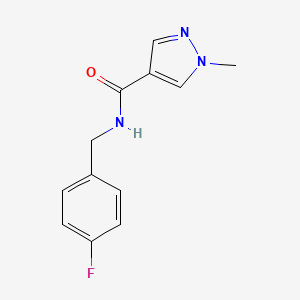![molecular formula C23H28N2O3 B6061500 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用機序
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the central nervous system, including increased motivation, reward, and addiction.
Biochemical and Physiological Effects:
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, reward, and addiction. 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in the brain.
実験室実験の利点と制限
One advantage of using 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide is its potential for abuse, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide. One potential direction is to study the effects of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide on other neurotransmitters in the brain, such as serotonin and norepinephrine. Another potential direction is to study the long-term effects of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide on the central nervous system, including its potential for addiction and tolerance. Additionally, further research is needed to develop safer and more effective compounds for studying the role of dopamine in various physiological processes.
合成法
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 1-phenylpropan-1-one with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide.
科学的研究の応用
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has also been used to study the effects of dopamine on the central nervous system, including its role in reward, motivation, and addiction.
特性
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(28-21-10-6-3-7-11-21)23(27)25-16-14-19(15-17-25)12-13-22(26)24-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNSWVJTGPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6061432.png)
![4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)
![N-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6061450.png)
![6-benzyl-6,6a-dihydro-11H-isoindolo[1,2-c][1,2,4]benzothiadiazin-11-one 5,5-dioxide](/img/structure/B6061468.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6061487.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6061504.png)
![6-(4-fluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6061510.png)
![[1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061518.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6061527.png)